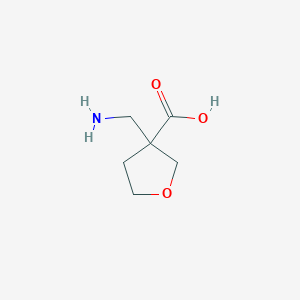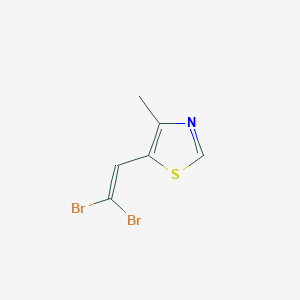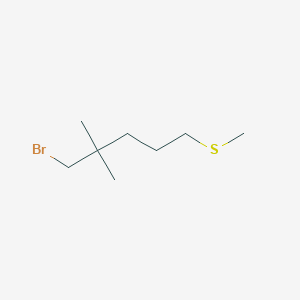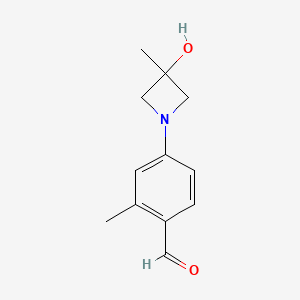
4-Amino-6-(5-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(5-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring substituted with an amino group and a chlorothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with guanidine to form the triazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(5-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorothiophene moiety can be reduced to form thiophene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(5-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals with antimicrobial or anticancer properties.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(5-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(5-methylthiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(5-ethylthiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
Uniqueness
4-Amino-6-(5-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H5ClN4OS |
|---|---|
Molekulargewicht |
228.66 g/mol |
IUPAC-Name |
4-amino-6-(5-chlorothiophen-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5ClN4OS/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI-Schlüssel |
QXJPJNLWFKDJAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)


![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)

![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)






